molecular formula C17H20O2 B1224076 3,3-Bis(4-hydroxyphenyl)pentane CAS No. 3600-64-4

3,3-Bis(4-hydroxyphenyl)pentane

Cat. No. B1224076
CAS RN: 3600-64-4
M. Wt: 256.34 g/mol
InChI Key: RKSBPFMNOJWYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Bis(4-hydroxyphenyl)pentane, also known as 4,4’-(1-Ethylpropane-1,1,-diyl)diphenol, is a bisphenol . It has the molecular formula C17H20O2 and an average mass of 256.33950 .


Molecular Structure Analysis

The molecular structure of 3,3-Bis(4-hydroxyphenyl)pentane is represented by the SMILES notation: CCC(CC)(c1ccc(O)cc1)c1ccc(O)cc1 .

Safety And Hazards

The safety data sheet for a related compound, phenolphthalein, suggests that it may cause genetic defects, cancer, and damage fertility . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

CAS RN

3600-64-4

Product Name

3,3-Bis(4-hydroxyphenyl)pentane

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-[3-(4-hydroxyphenyl)pentan-3-yl]phenol

InChI

InChI=1S/C17H20O2/c1-3-17(4-2,13-5-9-15(18)10-6-13)14-7-11-16(19)12-8-14/h5-12,18-19H,3-4H2,1-2H3

InChI Key

RKSBPFMNOJWYSB-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,3-Bis(p-hydroxyphenyl)pentane was prepared by repeating the procedure of Example I with the exceptions that 86 grams of 3-pentanone, and 0.5 gram of propanethiol were respectively employed in place of the cyclohexanone and butanethiol. The purity of the resulting above product was 99.5, and it had a melting point of 207° to 208° C. NMR data for this product was as follows:
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0.5 g
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86 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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